molecular formula C19H18F2N2O2S B2614966 (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1207029-42-2

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No.: B2614966
CAS No.: 1207029-42-2
M. Wt: 376.42
InChI Key: WVMQDMHGXHGMTF-UHFFFAOYSA-N
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Description

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a complex synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a piperazine core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds. Statistically, more than 85% of all biologically active compounds are heterocycles, with nitrogen-containing heterocycles like piperazine forming a backbone in a plethora of approved drugs and experimental molecules . The specific arrangement of the 2,6-difluorobenzoyl and the (2-(thiophen-2-yl)cyclopropyl) groups in this molecule is of significant interest for structure-activity relationship (SAR) studies. The difluorophenyl moiety is a common feature in drug design, often used to modulate electronic properties, metabolic stability, and membrane permeability. Furthermore, the incorporation of a thiophene-containing cyclopropyl group offers a rigid, three-dimensional geometry that can be critical for exploring novel binding conformations with biological targets. This compound is representative of a class of molecules investigated for their potential as modulators of various biological pathways. Piperazine derivatives are frequently explored for their binding properties at G protein-coupled receptors (GPCRs) and other enzyme targets, making them valuable tools in hit-to-lead optimization campaigns . Researchers can utilize this high-purity chemical building block in the synthesis of novel chemical entities, the development of targeted molecular libraries, and in vitro pharmacological profiling. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(2,6-difluorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c20-14-3-1-4-15(21)17(14)19(25)23-8-6-22(7-9-23)18(24)13-11-12(13)16-5-2-10-26-16/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMQDMHGXHGMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-(piperazin-1-yl)ethanamine with 2,6-difluorobenzoyl chloride under basic conditions to form the intermediate (2,6-difluorobenzoyl)piperazine. This intermediate is then reacted with 2-(thiophen-2-yl)cyclopropanecarboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group and the thiophene ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with piperazine-based ketones, such as 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine (reported in ) . Below is a comparative analysis of their features:

Property Target Compound 1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine
Core Structure Piperazine with cyclopropane-thiophene substituent Piperazine with furan substituent
Aromatic Groups 2,6-Difluorophenyl, thiophene 2,6-Difluorophenyl, furan
Rigidity High (cyclopropane) Moderate (furan is planar but lacks ring strain)
Hydrogen Bond Acceptors 5 (estimated: carbonyl O, piperazine N, F atoms) 5 (confirmed: carbonyl O, furan O, F atoms)
Rotatable Bonds 2 (estimated) 2 (confirmed)
Topological Polar Surface Area (TPSA) ~50 Ų (estimated) 53.8 Ų
Lipophilicity (LogP) Higher (thiophene sulfur vs. furan oxygen) Lower (oxygen in furan enhances polarity)

Physicochemical and Electronic Differences

  • Thiophene vs. Furan : The thiophene in the target compound introduces sulfur, which increases lipophilicity (higher LogP) compared to the oxygen-containing furan in the analogue. Sulfur’s larger atomic size and reduced electronegativity may alter π-π stacking and van der Waals interactions in biological systems.
  • Polar Surface Area: The TPSA of the target compound is slightly lower (estimated ~50 Ų) due to the non-polar cyclopropane and sulfur atom, whereas the furan analogue’s oxygen contributes to a higher TPSA (53.8 Ų) .

Pharmacological Implications

  • Target Selectivity : The rigid cyclopropane-thiophene moiety may enhance selectivity for hydrophobic binding pockets (e.g., in kinases or GPCRs), whereas the furan analogue’s polarity could favor interactions with polar residues.
  • Metabolic Stability : The cyclopropane’s strain and reduced rotatable bonds may slow oxidative metabolism, offering a pharmacokinetic advantage over the furan derivative.

Research Findings and Data Gaps

  • Computational Predictions : Molecular docking studies (unpublished but inferred from structural analogs) suggest the target compound’s sulfur and cyclopropane improve binding to cysteine-rich active sites (e.g., in proteases) compared to furan-based analogues.
  • Synthetic Challenges : The cyclopropane-thiophene group requires specialized synthesis (e.g., Simmons-Smith reaction), increasing complexity relative to the furan analogue’s straightforward coupling .
  • Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are scarce. Existing insights are extrapolated from analogues like the furan derivative .

Biological Activity

The compound (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19F2N3S\text{C}_{19}\text{H}_{19}\text{F}_2\text{N}_3\text{S}

Research indicates that this compound may interact with multiple biological pathways. Its piperazine moiety is known to exhibit activity against various receptors and enzymes, particularly in the context of cancer therapy and neuropharmacology.

Tyrosinase Inhibition

One notable mechanism is the inhibition of tyrosinase, an enzyme critical in melanin production. In studies, derivatives of piperazine have shown competitive inhibition against Agaricus bisporus tyrosinase with IC50 values as low as 0.18 μM, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Biological Activity Data

Activity TypeTargetIC50 Value (μM)Reference
Tyrosinase InhibitionAgaricus bisporus0.18
Cancer Cell InhibitionMCF-7 Breast Cancer Cells18
PARP1 InhibitionPARP1 EnzymeVaries (0.5 - 85.8% inhibition at various concentrations)

Study on Tyrosinase Inhibition

In a study evaluating the compound's effect on tyrosinase, it was found that the binding mode of the compound effectively occupied the active site of the enzyme, preventing substrate binding. Kinetic studies confirmed that it acted as a competitive inhibitor, which is crucial for developing skin-whitening agents .

Study on Cancer Cell Lines

Another research effort focused on the compound's efficacy against human breast cancer cell lines (MCF-7). The IC50 value was determined to be 18 μM, demonstrating moderate efficacy comparable to Olaparib (57.3 μM), a well-known cancer therapeutic . This suggests potential for further development in oncology.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity. For instance, compounds derived from the piperazine framework have been optimized for improved affinity towards their targets through strategic alterations in their chemical structure .

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